2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C14H15N5O2S2 and an average mass of 349.431 Da . This compound features a unique structure that includes a benzothieno-triazolo-pyrimidine core, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide stands out due to its unique benzothieno-triazolo-pyrimidine core. Similar compounds include:
- N-(4-Methoxyphenyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide
- Other benzothieno-triazolo-pyrimidine derivatives
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C14H15N5O2S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(7-methyl-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15N5O2S2/c1-18-11(21)10-7-4-2-3-5-8(7)23-12(10)19-13(18)16-17-14(19)22-6-9(15)20/h2-6H2,1H3,(H2,15,20) |
InChI Key |
DEDSKFHMCKNMFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N3C1=NN=C3SCC(=O)N)SC4=C2CCCC4 |
Origin of Product |
United States |
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